molecular formula C4H10I2MgO B12090953 magnesium;ethoxyethane;diiodide

magnesium;ethoxyethane;diiodide

Cat. No.: B12090953
M. Wt: 352.24 g/mol
InChI Key: TYBJAXPVYJCIAZ-UHFFFAOYSA-L
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Description

Magnesium;ethoxyethane;diiodide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This compound is particularly useful in various chemical reactions, making it a valuable reagent in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;ethoxyethane;diiodide can be synthesized through the reaction of magnesium metal with ethoxyethane (diethyl ether) and iodine. The reaction typically takes place in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The general reaction is as follows:

Mg+I2+C2H5OC2H5Mg(C2H5OC2H5)I2\text{Mg} + \text{I}_2 + \text{C}_2\text{H}_5\text{OC}_2\text{H}_5 \rightarrow \text{Mg(C}_2\text{H}_5\text{OC}_2\text{H}_5\text{)I}_2 Mg+I2​+C2​H5​OC2​H5​→Mg(C2​H5​OC2​H5​)I2​

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where magnesium turnings are reacted with iodine in the presence of ethoxyethane. The reaction is carried out under controlled temperatures and an inert atmosphere to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;ethoxyethane;diiodide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.

    Reduction Reactions: Reduces certain organic compounds, such as esters and nitriles, to alcohols and amines, respectively.

Common Reagents and Conditions

    Solvents: Diethyl ether and tetrahydrofuran (THF) are commonly used solvents.

    Reagents: Carbonyl compounds, halides, esters, and nitriles.

    Conditions: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products Formed

    Alcohols: From the reaction with aldehydes and ketones.

    New Carbon-Carbon Bonds: From substitution reactions with halides.

    Amines and Alcohols: From the reduction of nitriles and esters.

Scientific Research Applications

Magnesium;ethoxyethane;diiodide has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of magnesium;ethoxyethane;diiodide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new bonds. The magnesium atom in the compound coordinates with the oxygen atom of the ethoxyethane, stabilizing the reactive intermediate and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

    Magnesium Bromide Ethoxyethane: Similar in structure but uses bromine instead of iodine.

    Magnesium Chloride Ethoxyethane: Uses chlorine instead of iodine.

    Magnesium Fluoride Ethoxyethane: Uses fluorine instead of iodine.

Uniqueness

Magnesium;ethoxyethane;diiodide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. The presence of iodine makes it more reactive compared to its bromine, chlorine, and fluorine counterparts, allowing for a broader range of applications in organic synthesis.

Properties

IUPAC Name

magnesium;ethoxyethane;diiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O.2HI.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBJAXPVYJCIAZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC.[Mg+2].[I-].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10I2MgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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